rac トルトラズリル-d3 スルホキシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

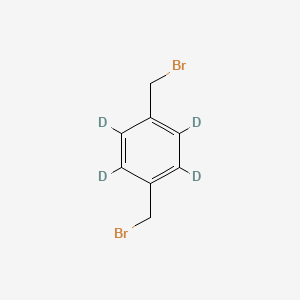

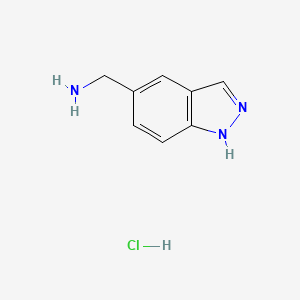

rac Toltrazuril-d3 Sulfoxide: is an organic compound with the chemical formula C18H11D3F3O5S and a molecular weight of 444.4 g/mol . It is a deuterated derivative of toltrazuril sulfoxide, which is used as an antiparasitic agent. This compound appears as a colorless to pale yellow crystalline powder and is soluble in organic solvents such as methanol and dichloromethane .

科学的研究の応用

rac Toltrazuril-d3 Sulfoxide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry

- Used as a reference standard in analytical chemistry for the quantification of toltrazuril and its metabolites in food samples .

Biology

Medicine

Industry

作用機序

Target of Action

Rac Toltrazuril-d3 Sulfoxide, a derivative of Toltrazuril, is an antiprotozoal agent . Its primary targets are intracellular developmental stages of various protozoa, including stages of schizogony and gametogony . These stages are crucial for the life cycle of the protozoa, and by targeting them, the compound can effectively disrupt the growth and proliferation of these organisms .

Mode of Action

Rac Toltrazuril-d3 Sulfoxide interacts with its targets by undergoing metabolic transformations within the organism. Initially, it is converted into a short-lived intermediary metabolite, Toltrazuril Sulfoxide (TZR-SO) . This is then further metabolized to form the reactive Toltrazuril Sulfone (TZR-SO2) . TZR-SO2 is the active form of the drug that exerts the antiprotozoal effects .

Biochemical Pathways

The conversion of Rac Toltrazuril-d3 Sulfoxide to TZR-SO and subsequently to TZR-SO2 involves enzymatic reactions in the metabolic pathways of the host organism

Pharmacokinetics

Following oral administration, Rac Toltrazuril-d3 Sulfoxide is well absorbed and rapidly converted to TZR-SO, which is then metabolized to TZR-SO2 . The mean plasma concentrations of TZR peak at around 4-5 hours post-dose . TZR-SO2 is more slowly eliminated, with average half-lives of 231 and 245 hours, compared with TZR or TZR-SO . This prolonged elimination half-life of TZR-SO2 could contribute to the persistent clinical efficacy of the drug .

Result of Action

The result of the action of Rac Toltrazuril-d3 Sulfoxide is the effective treatment of infections caused by various protozoa . By targeting the intracellular developmental stages of these organisms, the compound disrupts their life cycle, thereby controlling the infection .

Action Environment

The action, efficacy, and stability of Rac Toltrazuril-d3 Sulfoxide can be influenced by various environmental factors. It’s important to note that the pharmacokinetics and efficacy of the drug can vary depending on the species and individual characteristics of the host organism .

生化学分析

Molecular Mechanism

Toltrazuril, the parent compound, is known to act against all intracellular stages of certain parasites . It undergoes extensive metabolism to Toltrazuril Sulfoxide and then to Toltrazuril Sulfone, which appears to have anticoccidial activity .

Temporal Effects in Laboratory Settings

Rac Toltrazuril-d3 Sulfoxide is converted to the short-lived intermediary metabolite Toltrazuril Sulfoxide, which is then further metabolized to the reactive Toltrazuril Sulfone . This metabolite is more slowly eliminated, with average half-lives of 80.3 and 82.9 hours, compared to Toltrazuril or Toltrazuril Sulfoxide . This suggests that Rac Toltrazuril-d3 Sulfoxide may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Studies on Toltrazuril, the parent compound, have shown that it is well-absorbed following oral administration and shows long plasma half-lives

Metabolic Pathways

Rac Toltrazuril-d3 Sulfoxide is metabolized to Toltrazuril Sulfoxide and then to Toltrazuril Sulfone

準備方法

Synthetic Routes and Reaction Conditions: : rac Toltrazuril-d3 Sulfoxide is typically synthesized through chemical synthesis methods. The preparation involves the sulfoxidation of toltrazuril, a triazinetrione derivative, using deuterated reagents to introduce deuterium atoms into the molecule . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: : Industrial production of rac Toltrazuril-d3 Sulfoxide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

化学反応の分析

Types of Reactions: : rac Toltrazuril-d3 Sulfoxide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride can be used to convert the sulfoxide group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, often using reagents like sodium methoxide.

Major Products

Oxidation: The major product is toltrazuril sulfone.

Reduction: The major product is toltrazuril sulfide.

Substitution: Various substituted derivatives of toltrazuril can be formed depending on the nucleophile used.

類似化合物との比較

rac Toltrazuril-d3 Sulfoxide is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing for the differentiation between the parent compound and its metabolites. Similar compounds include:

Toltrazuril: The parent compound, used as an antiparasitic agent.

Toltrazuril Sulfone: A metabolite of toltrazuril with similar antiparasitic properties.

Toltrazuril Sulfide: Another metabolite formed through the reduction of toltrazuril sulfoxide.

These compounds share similar antiparasitic activities but differ in their pharmacokinetic profiles and specific applications in research and industry.

特性

| { "Design of the Synthesis Pathway": "The synthesis of rac Toltrazuril-d3 Sulfoxide can be achieved by the oxidation of rac Toltrazuril-d3 with an oxidizing agent.", "Starting Materials": [ "rac Toltrazuril-d3", "Oxidizing agent (e.g. m-CPBA, H2O2, NaIO4)" ], "Reaction": [ "Dissolve rac Toltrazuril-d3 in a suitable solvent (e.g. DMSO, DMF)", "Add the oxidizing agent slowly to the solution while stirring at a low temperature (e.g. 0-5°C)", "Stir the reaction mixture at the same temperature for a suitable time period (e.g. 1-2 hours)", "Quench the reaction by adding a suitable quenching agent (e.g. sodium sulfite, sodium thiosulfate)", "Extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography using a suitable stationary phase and eluent system" ] } | |

CAS番号 |

1346603-43-7 |

分子式 |

C18H14F3N3O5S |

分子量 |

444.4 |

IUPAC名 |

1-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione |

InChI |

InChI=1S/C18H14F3N3O5S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)29-12-4-6-13(7-5-12)30(28)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3 |

InChIキー |

QWKYIPKCLAUFCM-BMSJAHLVSA-N |

SMILES |

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)C(F)(F)F |

同義語 |

1-Methyl-3-[3-methyl-4-[4-[(trifluoromethyl)sulfinyl]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione-d3; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)

![2-deoxy-D-[5-13C]ribose](/img/structure/B583564.png)

![2-deoxy-D-[UL-13C5]ribose](/img/structure/B583565.png)